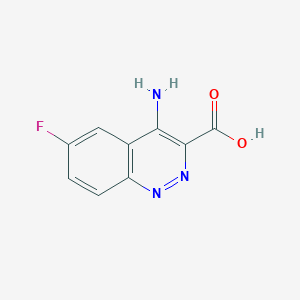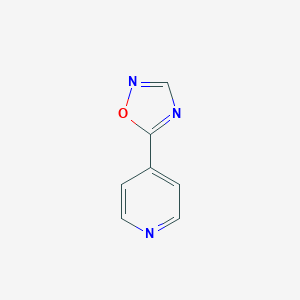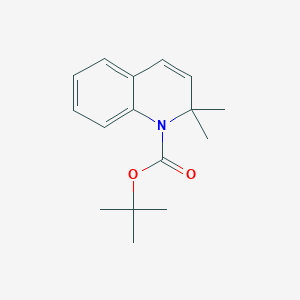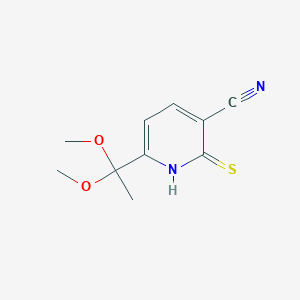![molecular formula C11H12N2O B069914 [4-(2-Methylimidazol-1-yl)phenyl]methanol CAS No. 167758-58-9](/img/structure/B69914.png)
[4-(2-Methylimidazol-1-yl)phenyl]methanol
Descripción general
Descripción
[4-(2-Methylimidazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H12N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol typically involves the reaction of 2-methylimidazole with a suitable benzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the benzyl halide, followed by reduction to yield the methanol derivative .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(2-Methylimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: The compound can potentially inhibit enzymes that are crucial for the survival of pathogens, making it a candidate for drug development.
Industry:
Mecanismo De Acción
The mechanism of action of [4-(2-Methylimidazol-1-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, disrupting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
- [4-(1H-Imidazol-1-yl)phenyl]methanol
- [4-(2-Ethylimidazol-1-yl)phenyl]methanol
- [4-(2-Propylimidazol-1-yl)phenyl]methanol
Uniqueness:
- Substituent Effects: The presence of the 2-methyl group on the imidazole ring in [4-(2-Methylimidazol-1-yl)phenyl]methanol can influence its reactivity and binding properties compared to other imidazole derivatives.
- Biological Activity: The specific substitution pattern may enhance its antimicrobial or enzyme inhibitory activities, making it a unique candidate for further research .
Propiedades
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGKOWEHCVONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471301 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-58-9 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)


![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)



![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
